molecular formula C25H26N2O3 B2858348 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941944-96-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2858348
CAS RN: 941944-96-3
M. Wt: 402.494
InChI Key: GYIQZKSXXFRNSJ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a novel inhibitor of the protein kinase C theta (PKCθ) and has been shown to have promising effects in various preclinical studies.

Scientific Research Applications

Antiproliferative Activities

Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, including compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide, have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. These include nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). A specific compound showed notable activity against the NPC-TW01 cell line with an IC50 value of 0.6 μM, indicating potent antiproliferative effects, particularly against nasopharyngeal carcinoma, without detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (I‐Li Chen et al., 2013).

Synthesis Methodologies

Research on the synthesis methodologies of related compounds, including various acetamide derivatives bearing isoquinoline and naphthalene functionalities, reveals a focus on developing efficient synthetic routes. These methodologies can lead to the synthesis of compounds with potential pharmacological applications, demonstrating the chemical versatility and potential of such compounds in drug discovery and development (F. King, 2007).

Structural and Fluorescence Properties

The study of structural aspects and properties of amide-containing isoquinoline derivatives has shown that certain compounds form crystalline salts or gels upon treatment with mineral acids. These structural studies are important for understanding the chemical behavior and potential applications of these compounds in materials science. For example, host–guest complexes with enhanced fluorescence emission have been reported, indicating potential applications in fluorescence-based sensors or materials (A. Karmakar et al., 2007).

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-19-9-11-21(15-23(19)27)26-24(28)16-30-22-12-10-18-6-3-4-7-20(18)14-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQZKSXXFRNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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